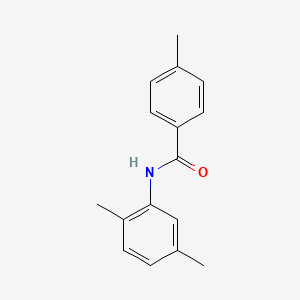

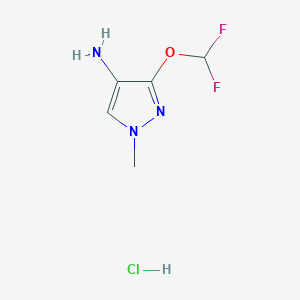

(2S)-2-氨基-3-(2-甲基丙氧基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for the synthesis of an orally active antagonist of the platelet fibrinogen receptor. The synthesis involves the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . This method could potentially be adapted for the synthesis of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid" by altering the starting materials and reaction conditions to introduce the 2-methylpropoxy group.

Molecular Structure Analysis

The second and third papers discuss the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in combination with acetic acid and water. The structure is monoclinic with specific lattice parameters and is stabilized by hydrogen bonds. The indole ring is essentially planar, and the crystal structure's geometry is similar to related compounds . While the compound is not an indole derivative, the discussion on crystallography and hydrogen bonding can be relevant when considering the molecular structure of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid."

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid." However, based on the synthesis methods and molecular interactions described, one could infer that similar amino acid derivatives might undergo reactions that involve the amino group, such as transamination or coupling reactions, and the carboxylic acid group, such as esterification or amidation .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure, hydrogen bonding, and molecular geometry are discussed in the context of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . These properties are crucial for understanding the solubility, stability, and reactivity of amino acid derivatives. For "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid," similar analyses would be required to determine its physical and chemical properties, which are essential for its potential application in pharmaceuticals or as a building block in organic synthesis.

科学研究应用

氢键和多态性

Podjed & Modec (2022) 的研究调查了氨基醇盐与喹啶酸的氢键和多态性,包括与 (2S)-2-氨基-3-(2-甲基丙氧基)丙酸结构相关的化合物。该研究强调了氢键和 π∙∙∙π 堆积相互作用在确定这些盐的结构多态性中的重要性,强调了该化学物质在理解分子相互作用和晶体工程中的作用。这项研究提供了对分子结构和在设计具有特定晶体学性质的材料中的潜在应用的见解 (Podjed & Modec, 2022)。

计算肽学和抗真菌三肽

在计算肽学领域,Flores-Holguín、Frau 和 Glossman-Mitnik (2019) 对一组抗真菌三肽进行了研究,检查了它们的分子特性和结构以预测它们的反应性描述符。尽管没有直接提及具体化合物,但本研究中提出的方法和概念框架可用于研究类似化合物的反应性和生物活性评分,为药物设计和理解肽的化学反应性奠定基础 (Flores-Holguín, Frau, & Glossman-Mitnik, 2019)。

不对称生物催化

Li 等人 (2013) 探索了 S-3-氨基-3-苯基丙酸的不对称生物催化,这是一种重要的药物中间体。虽然没有讨论 (2S)-2-氨基-3-(2-甲基丙氧基)丙酸的直接应用,但该研究侧重于对映选择性催化和使用微生物菌株生产药物中间体,强调了生物催化在生成对映体纯化合物的潜力,这可以扩展到该化合物的合成和应用 (Li et al., 2013)。

聚天冬氨酸衍生物的合成和表征

Shi 等人 (2017) 使用一种新颖的方法合成了聚天冬氨酸衍生物,该方法可能为操纵类似化合物以用于工业应用提供见解。该研究强调了结构表征和评估规模和缓蚀性能的重要性,展示了此类化合物在材料科学和环境工程中的更广泛适用性 (Shi et al., 2017)。

作用机制

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-(2-methylpropoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWUEKKBANWFSQ-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

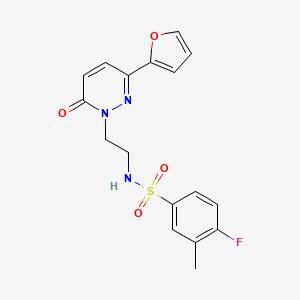

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

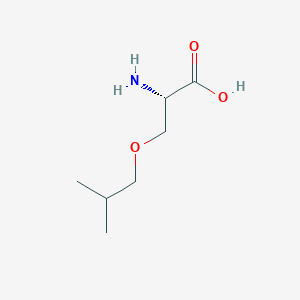

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)

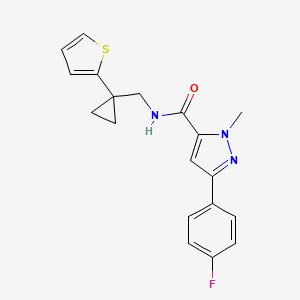

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)

![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)